molecular formula C10H20N3PS B14762717 N-Hexamethylene N',N''-diethylene thiophosphoramide CAS No. 152-01-2

N-Hexamethylene N',N''-diethylene thiophosphoramide

Cat. No.: B14762717
CAS No.: 152-01-2
M. Wt: 245.33 g/mol
InChI Key: IAQOECAZMQEZLI-UHFFFAOYSA-N
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Description

N-Hexamethylene N’,N’'-diethylene thiophosphoramide is a chemical compound with the molecular formula C10H20N3PS. It is known for its applications in various fields, including medicine and industrial chemistry. This compound is a less toxic analogue of thio-TEPA, a well-known chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves the reaction of hexamethyleneimine with diethylene thiophosphoramide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of N-Hexamethylene N’,N’'-diethylene thiophosphoramide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s consistency and effectiveness for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-Hexamethylene N’,N’'-diethylene thiophosphoramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Hexamethylene N’,N’'-diethylene thiophosphoramide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hexamethylene N’,N’'-diethylene thiophosphoramide involves its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. This action makes it effective as a chemotherapeutic agent. The compound targets rapidly dividing cells, which are characteristic of cancerous tissues, and interferes with their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexamethylene N’,N’'-diethylene thiophosphoramide is unique due to its reduced toxicity compared to thio-TEPA, making it a safer alternative for therapeutic use. Its specific structure also allows for targeted action against cancer cells, enhancing its effectiveness as a chemotherapeutic agent .

Properties

CAS No.

152-01-2

Molecular Formula

C10H20N3PS

Molecular Weight

245.33 g/mol

IUPAC Name

azepan-1-yl-bis(aziridin-1-yl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H20N3PS/c15-14(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2

InChI Key

IAQOECAZMQEZLI-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)P(=S)(N2CC2)N3CC3

Origin of Product

United States

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